

Isotopic Purity of Commercially Available Sulfathiazole-d4: A Technical Guide

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Compound of Interest		
Compound Name:	Sulfathiazole-d4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of commercially available **Sulfathiazole-d4**, a deuterated analog of the sulfonamide antibiotic, Sulfathiazole. This document is intended to be a valuable resource for professionals in research, drug development, and analytical sciences who utilize isotopically labeled compounds as internal standards in pharmacokinetic studies, metabolism profiling, and other quantitative analytical applications.

Introduction to Sulfathiazole-d4

Sulfathiazole-d4 is a stable isotope-labeled version of Sulfathiazole, where four hydrogen atoms have been replaced by deuterium. This labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Sulfathiazole in various biological matrices. The accuracy of such quantitative methods heavily relies on the isotopic purity of the labeled standard.

Commercial Availability and Isotopic Purity

Sulfathiazole-d4 is available from several chemical suppliers. The reported isotopic purity can vary between batches and suppliers. Below is a summary of the publicly available data on the isotopic purity of **Sulfathiazole-d4** from various commercial sources. Researchers are strongly encouraged to obtain a lot-specific Certificate of Analysis (CoA) for detailed information.



Supplier	CAS Number	Stated Purity	Isotopic Enrichment
BOC Sciences	1020719-89-4	98% by HPLC	99% atom D
Simson Pharma Limited	1020719-89-4	Certificate of Analysis available upon request[1]	Not specified
Veeprho	1020719-89-4	Not specified	Not specified
MedchemExpress	1020719-89-4	Not specified	Deuterium labeled Sulfathiazole[2]
Achemtek	1020719-89-4	98+%[3]	Not specified
CRM LABSTANDARD	1020719-89-4	≥ 95%[4]	Not specified

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and the confirmation of the location of deuterium incorporation are critical for the validation of **Sulfathiazole-d4** as an internal standard. The two primary analytical techniques employed for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

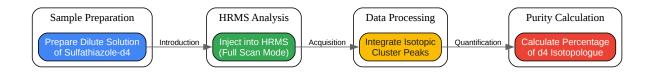
HRMS is a powerful technique to determine the isotopic distribution of a molecule by precisely measuring the mass-to-charge ratio (m/z) of its ions.

Methodology:

- Sample Preparation: A dilute solution of **Sulfathiazole-d4** is prepared in a suitable solvent system, such as acetonitrile/water with 0.1% formic acid, to facilitate ionization.
- Instrumental Analysis: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in full-scan mode to acquire high-resolution mass spectra of the molecular ion region.



- Data Analysis: The resulting spectrum will show an isotopic cluster for the protonated molecule [M+H]⁺. The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species are measured and integrated.
- Calculation of Isotopic Purity: The isotopic purity is calculated as the percentage of the d4
 isotopologue relative to the sum of all isotopologues.



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Caption: Workflow for HRMS-based isotopic purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

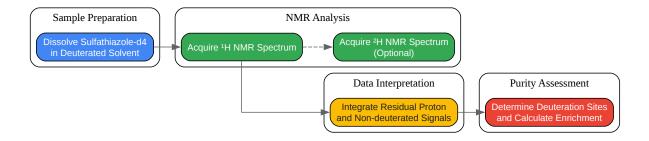
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed structural information, confirming the positions of deuterium labeling and assessing the extent of deuteration.

Methodology:

- Sample Preparation: A solution of Sulfathiazole-d4 is prepared in a suitable deuterated solvent (e.g., DMSO-d6). An internal standard with a known concentration may be added for quantitative NMR (gNMR) analysis.
- ¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels. The residual proton signals in these positions can be integrated to estimate the percentage of non-deuterated species.
- ²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signals, further confirming the labeling sites.



Data Analysis: The integration values of the relevant peaks in the ¹H NMR spectrum are
used to calculate the isotopic purity. For instance, the ratio of the integral of a residual proton
signal at a deuterated position to the integral of a proton signal at a non-deuterated position
provides a measure of isotopic enrichment.



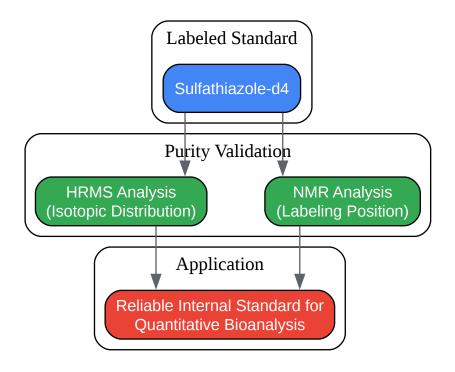
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Caption: Workflow for NMR-based isotopic purity determination.

Logical Relationship for Accurate Quantification

The combined use of HRMS and NMR provides a robust and comprehensive characterization of the isotopic purity of **Sulfathiazole-d4**. This is crucial for its application as an internal standard in quantitative bioanalytical methods.





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Caption: Logical workflow for validating **Sulfathiazole-d4** as an internal standard.

Conclusion

The isotopic purity of commercially available **Sulfathiazole-d4** is a critical parameter for its use in quantitative analytical studies. While suppliers provide general purity information, a thorough characterization using HRMS and NMR spectroscopy is recommended to ensure the accuracy and reliability of experimental results. The methodologies outlined in this guide provide a framework for researchers to independently verify the isotopic purity of their labeled standards, leading to more robust and reproducible scientific outcomes.

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